molecular formula C17H11N3O6 B2593530 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid CAS No. 1054515-15-9

2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid

Cat. No.: B2593530
CAS No.: 1054515-15-9
M. Wt: 353.29
InChI Key: QXVAPXNXICPKQD-UHFFFAOYSA-N
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Description

2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a cyano group, a hydroxy group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 3,4-dimethoxy-5-nitrobenzaldehyde in the presence of piperidine as a catalyst. The mixture is heated to reflux until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The demethylation of the precursor compounds under nucleophilic attack is a crucial step in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to reduced pathogen viability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
  • 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
  • Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate

Uniqueness

2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

2-[[2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6/c18-9-11(7-10-5-6-15(21)14(8-10)20(25)26)16(22)19-13-4-2-1-3-12(13)17(23)24/h1-8,21H,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVAPXNXICPKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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